molecular formula C18H14ClP B3056688 Phosphine, (4-chlorophenyl)diphenyl- CAS No. 734-60-1

Phosphine, (4-chlorophenyl)diphenyl-

Cat. No. B3056688
CAS RN: 734-60-1
M. Wt: 296.7 g/mol
InChI Key: BSHLUPBYQADWQM-UHFFFAOYSA-N
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Description

Phosphine, (4-chlorophenyl)diphenyl- , also known as chlorodiphenylphosphine , is an organophosphorus compound with the chemical formula C18H14PCl . It appears as a colorless oily liquid with a pungent odor , often described as being garlic-like and detectable even in trace amounts (ppb) . This compound plays a crucial role in various chemical reactions and ligand design due to its unique properties.


Synthesis Analysis

  • From Halogenophosphines and Organometallic Reagents

    • For instance, this method has been used to synthesize dimethyl (1-pyrenyl)phosphine , diallylphenylphosphine , and various 1,2-bis(dialkylphosphino)benzenes .
  • Other Synthetic Routes

    • Grignard reagents have also been applied in the synthesis of tris(2-methoxy-5-vinylphenyl)phosphine , 2-(2′-di-tert-butylphosphinophenyl)-1-methylindole , and other novel phosphine ligands .

Molecular Structure Analysis

The molecular structure of chlorodiphenylphosphine consists of a central phosphorus atom bonded to two phenyl groups and one chlorine atom. The P–C bonds in this compound play a crucial role in its reactivity and applications .


Chemical Reactions Analysis

Chlorodiphenylphosphine serves as a versatile reagent for introducing the Ph2P group into various molecules. It is commonly used in the synthesis of ligands for transition metal complexes and other organic compounds .

Scientific Research Applications

Photoinduced Coupling Reactions

Phosphine derivatives, such as Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, have been utilized in photoinduced coupling reactions. These reactions involve phosphorus sources reacting with heteroatom–heteroatom bond compounds under photoirradiation, leading to the synthesis of thio- or selenophosphinates and thio- or selenoesters (Sato et al., 2017).

Synthesis of Complexes

Diphenyl(ferrocenyl)phosphine and related compounds have been reacted with dichloro-dicyano-benzoquinone to yield various complexes. These compounds display unique spectroscopic properties, with implications for their electronic structures and potential applications in materials science (Durfey et al., 2004).

Development of Phosphine Reagents

Phosphine reagents, including Diphenyl-1-pyrenylphosphine, have been developed for the fluorometric determination of lipid hydroperoxides in foodstuff and biological materials. These reagents react with hydroperoxides to produce strongly fluorescent oxides, useful in analytical chemistry (Akasaka & Ohrui, 2000).

Coordination Chemistry

Diphenyl(phenylacetenyl)phosphine has been studied for its coordination to rhodium(III) tetraphenyl porphyrins, leading to the synthesis of bis-phosphine and mono-phosphine complexes. This research contributes to our understanding of metal-ligand interactions in coordination chemistry (Stulz et al., 2003).

properties

IUPAC Name

(4-chlorophenyl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHLUPBYQADWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404201
Record name Phosphine, (4-chlorophenyl)diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphine, (4-chlorophenyl)diphenyl-

CAS RN

734-60-1
Record name (4-Chlorophenyl)diphenylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=734-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, (4-chlorophenyl)diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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